N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide
Description
N-{4-[(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}-2-methylpropanamide is a sulfonamide-derived compound featuring a hybrid structure combining a 1-benzoyl-1,2,3,4-tetrahydroquinoline moiety and a 2-methylpropanamide group. The sulfamoyl bridge links the phenyl ring to the tetrahydroquinoline system, which is further substituted with a benzoyl group.
Properties
IUPAC Name |
N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-18(2)25(30)27-21-12-14-23(15-13-21)34(32,33)28-22-11-10-19-9-6-16-29(24(19)17-22)26(31)20-7-4-3-5-8-20/h3-5,7-8,10-15,17-18,28H,6,9,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFOSRUXVOFNDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with other sulfonamide derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and biological relevance:
Structural Analogues and Substituent Analysis
*Estimated based on structural similarity; †Calculated using molecular formula.
Physicochemical and Functional Differences
- Lipophilicity: The target compound’s benzoyl-tetrahydroquinoline system likely increases logP compared to analogues with pyridine (e.g., ) or isoxazole (e.g., ), which may enhance membrane permeability but reduce aqueous solubility.
- Synthetic Complexity : The target compound’s multi-step synthesis (implied by ’s methods for analogous hydrazones and pyrazoles) contrasts with simpler USP-related compounds (e.g., Sulfamethoxazole derivatives), which are optimized for large-scale production .
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